molecular formula C26H38N8O7 B161707 cyclo(Arg-Gly-Asp-D-Phe-Val)

cyclo(Arg-Gly-Asp-D-Phe-Val)

Cat. No.: B161707
M. Wt: 574.6 g/mol
InChI Key: YYQUWEHEBOMRPH-NYUBLWNDSA-N
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Description

Cyclo(Arg-Gly-Asp-D-Phe-Val) is a cyclic peptide known for its ability to inhibit cell adhesion. It contains the amino acid sequence Arg-Gly-Asp, which is recognized by integrins, particularly the α(V)β(3) integrin. This compound is used to inhibit the binding of cells to proteins such as vitronectin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclo(Arg-Gly-Asp-D-Phe-Val) is synthesized through solid-phase peptide synthesis (SPPS). The process involves the sequential addition of protected amino acids to a resin-bound peptide chain. The cyclization of the linear peptide is achieved by forming a peptide bond between the N-terminal and C-terminal ends of the peptide chain. The reaction conditions typically involve the use of coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine) in an organic solvent like DMF (Dimethylformamide) .

Industrial Production Methods: Industrial production of Cyclo(Arg-Gly-Asp-D-Phe-Val) follows similar synthetic routes as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Cyclo(Arg-Gly-Asp-D-Phe-Val) primarily undergoes peptide bond formation and hydrolysis reactions. It can also participate in oxidation and reduction reactions depending on the presence of specific amino acid residues.

Common Reagents and Conditions:

    Peptide Bond Formation: Coupling reagents like HBTU and DIPEA in DMF.

    Hydrolysis: Acidic or basic conditions can hydrolyze peptide bonds.

    Oxidation: Oxidizing agents like hydrogen peroxide can oxidize specific amino acid residues.

    Reduction: Reducing agents like dithiothreitol (DTT) can reduce disulfide bonds.

Major Products: The major products formed from these reactions include linear peptides, cyclic peptides, and various oxidized or reduced forms of the peptide .

Scientific Research Applications

Cyclo(Arg-Gly-Asp-D-Phe-Val) has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and cyclization.

    Biology: Inhibits cell adhesion, making it useful in studies of cell migration, invasion, and metastasis.

    Medicine: Potential therapeutic agent for targeting integrins in cancer therapy and other diseases involving cell adhesion.

    Industry: Used in the development of biomaterials and drug delivery systems

Comparison with Similar Compounds

  • Cyclo(Arg-Gly-Asp-D-Phe-Val) (Cilengitide)
  • Cyclo(Arg-Gly-Asp-Ser-Pro)
  • Cyclo(Arg-Gly-Asp-3-Aminomethylbenzoyl)

Comparison: Cyclo(Arg-Gly-Asp-D-Phe-Val) is unique due to its high specificity for the α(V)β(3) integrin. Compared to other similar compounds, it has a higher affinity for this integrin, making it more effective in inhibiting cell adhesion. Other similar compounds may have different amino acid sequences or modifications that alter their binding affinity and specificity .

Properties

IUPAC Name

2-[(2S,5R,8S,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQUWEHEBOMRPH-NYUBLWNDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38N8O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cyclo(Arg-Gly-Asp-D-Phe-Val)
Reactant of Route 2
cyclo(Arg-Gly-Asp-D-Phe-Val)
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cyclo(Arg-Gly-Asp-D-Phe-Val)
Reactant of Route 4
cyclo(Arg-Gly-Asp-D-Phe-Val)
Reactant of Route 5
cyclo(Arg-Gly-Asp-D-Phe-Val)
Reactant of Route 6
cyclo(Arg-Gly-Asp-D-Phe-Val)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.